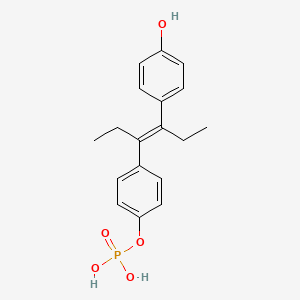

Diethylstilbestrol monophosphate

Description

Historical Trajectories of Stilbene (B7821643) Estrogen Investigations

The investigation into stilbene estrogens began in the 1930s, culminating in the synthesis of Diethylstilbestrol (B1670540) (DES) in 1938. wikipedia.org As a potent, orally active synthetic estrogen, DES was widely used for a variety of indications. wikipedia.orgyoutube.com However, the discovery of severe adverse effects, notably the development of clear-cell adenocarcinoma of the vagina and cervix in women exposed in utero, led to a significant decline in its use and a re-evaluation of its risk profile. wikipedia.orgnih.gov

This historical context gave rise to further research into stilbene derivatives with modified structures, aiming to refine their therapeutic properties. This led to the development of phosphorylated forms, such as Diethylstilbestrol diphosphate (B83284) (fosfestrol), which was investigated primarily as a treatment for prostate cancer. nih.govwikipedia.org The scientific exploration of Diethylstilbestrol monophosphate (DES-MP) is a part of this broader trajectory, representing an effort to understand how specific chemical modifications, like the addition of a single phosphate (B84403) group, could modulate the activity of the parent stilbene estrogen. ontosight.ainih.gov

Rationale for Scientific Inquiry into Phosphorylated Stilbene Estrogen Derivatives

The primary rationale for investigating phosphorylated stilbene estrogen derivatives like this compound stems from several key biochemical concepts.

Prodrug Development: A major reason for phosphorylating DES was to create a prodrug—an inactive or less active compound that is metabolized into the active form within the body. patsnap.com It is hypothesized that enzymes in the body, such as alkaline phosphatases which are often abundant in specific tissues like bone and certain tumor cells, could cleave the phosphate group(s) from the DES molecule. akjournals.com This enzymatic action would release the active DES locally, potentially concentrating its effect at the target site.

Altered Physicochemical Properties: The addition of a phosphate group significantly alters the solubility and other physicochemical properties of the parent compound. ontosight.ai These changes can affect how the compound is absorbed, distributed, and metabolized in the body. Scientific inquiry has been directed at understanding how these modifications impact bioavailability and pharmacokinetics. nih.gov

Comparative Biological Activity: Research has been conducted to compare the biological activity of the monophosphate and diphosphate derivatives to the original DES molecule. Studies have focused on assessing their relative estrogenic potency and their effects on cancer cell lines. nih.gov A key research question has been whether the phosphorylated derivatives could retain desired therapeutic effects while potentially having a different potency profile. For instance, research has shown that DES has a significantly higher binding affinity for the estrogen receptor compared to its monophosphate or diphosphate forms. nih.gov The estrogenic potency was also found to decrease with phosphorylation. nih.gov

Detailed Research Findings

In comparative studies, Diethylstilbestrol (DES) and its phosphorylated derivatives have demonstrated different biological activities. The following tables summarize findings from research comparing DES with its monophosphate (DES-MP) and diphosphate (DES-DP) forms.

Estrogenic Potency Comparison

| Compound | Relative Estrogenic Potency |

|---|---|

| Diethylstilbestrol (DES) | High |

| This compound (DES-MP) | Lower than DES |

| Diethylstilbestrol Diphosphate (DES-DP) | Much lower than DES and DES-MP |

Data from a study on the immature mouse uterine weight test indicated that the estrogenic potency decreased with the addition of phosphate groups. nih.gov

In Vitro Growth Inhibition of Breast Cancer Cell Lines

| Compound | Cell Line | Effect |

|---|---|---|

| Diethylstilbestrol (DES) | MCF-7 (hormone-dependent) | Inhibition at high concentrations |

| MDA-MB 231 (hormone-independent) | Inhibition at high concentrations | |

| This compound (DES-MP) | MCF-7 (hormone-dependent) | Inhibition at high concentrations |

| MDA-MB 231 (hormone-independent) | Inhibition at high concentrations | |

| Diethylstilbestrol Diphosphate (DES-DP) | MCF-7 (hormone-dependent) | Inhibition at high concentrations |

| MDA-MB 231 (hormone-independent) | Inhibition at high concentrations |

All three compounds were found to inhibit the growth of both hormone-dependent and hormone-independent breast cancer cell lines, but only at relatively high concentrations. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

47341-71-9 |

|---|---|

Molecular Formula |

C18H21O5P |

Molecular Weight |

348.3 g/mol |

IUPAC Name |

[4-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate |

InChI |

InChI=1S/C18H21O5P/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(12-8-14)23-24(20,21)22/h5-12,19H,3-4H2,1-2H3,(H2,20,21,22)/b18-17+ |

InChI Key |

RBNWMSXZPICYAL-ISLYRVAYSA-N |

SMILES |

CCC(=C(CC)C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)O |

Isomeric SMILES |

CC/C(=C(/CC)\C1=CC=C(C=C1)OP(=O)(O)O)/C2=CC=C(C=C2)O |

Canonical SMILES |

CCC(=C(CC)C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)O |

Synonyms |

DES-MP diethylstilbestrol monophosphate PDES phosphate diethylstilbesterol |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Phosphorylation Pathways for Diethylstilbestrol (B1670540) Monophosphate Synthesis

Diethylstilbestrol monophosphate (DES-MP) is a synthetic, non-steroidal estrogen created through the chemical modification of diethylstilbestrol (DES). ontosight.ai The synthesis involves the phosphorylation of one of the hydroxyl groups on the DES molecule, which alters its solubility and biological activity. ontosight.ai The chemical formula for the resulting compound is C₁₈H₂₁O₅P. ontosight.ai

The phosphorylation process adds a dihydrogen phosphate (B84403) group to the parent compound. ontosight.ai A general and efficient method for such a transformation is a one-pot methodology that utilizes phosphoryl chloride (POCl₃) as the phosphorylating agent. This process typically involves the formation of a dichlorophosphoridate intermediate from the starting alcohol (in this case, DES). This intermediate is then reacted with other reagents and hydrolyzed to yield the final monophosphate product. nih.gov This pathway is a common strategy for creating phosphate esters of hydroxyl-containing compounds.

Development of Radiolabeled Diethylstilbestrol Phosphate Analogues for Research Applications

Radiolabeled analogues of estrogen derivatives are essential tools for research, particularly for imaging and biodistribution studies. While specific documentation on the radiolabeling of this compound is limited in the available literature, methods developed for closely related derivatives illustrate the strategies employed.

One key example is the synthesis of a technetium-99m (⁹⁹ᵐTc) labeled diethylstilbestrol diphosphate (B83284) (DES-P) derivative. akjournals.comcbu.edu.tr This radiopharmaceutical was synthesized for potential use as an imaging agent for tumors rich in the estrogen receptor (ER). akjournals.comcbu.edu.tr The labeling process involved using tin chloride as a reducing agent to chelate the ⁹⁹ᵐTc to the diphosphate compound. akjournals.comcbu.edu.tr Quality control and the yield of the radiolabeled product were assessed using Thin Layer Radio Chromatography (TLRC). akjournals.comcbu.edu.tr

Another approach involves isotopic labeling of the core DES structure. Deuterium-labeled DES (DES-d8) has been synthesized through a hydrogen/deuterium (B1214612) exchange reaction. nih.gov This was achieved by treating DES with a mixture of methanol-d (B46061) and deuterium chloride in deuterium oxide under acidic conditions, leading to the incorporation of eight deuterium atoms. nih.gov The precise positions of the deuterium labels were confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS). nih.gov Such stable isotope-labeled compounds are invaluable for metabolic studies.

Furthermore, research into other derivatives has included the labeling of a diethylstilbestrol glucuronide (DESG) conjugate with radioiodine (¹²⁵I/¹³¹I) using the Iodogen method. researchgate.net These examples demonstrate the versatile strategies available for creating radiolabeled stilbene (B7821643) estrogens for research applications.

| Labeled Analogue | Isotope/Label | Labeling Method | Application/Purpose |

| Diethylstilbestrol Diphosphate (DES-P) | Technetium-99m (⁹⁹ᵐTc) | Tin chloride reduction | Imaging agent for ER-positive tumors akjournals.comcbu.edu.tr |

| Diethylstilbestrol (DES-d8) | Deuterium (²H) | Acid-catalyzed H/D exchange | Metabolic studies nih.gov |

| Diethylstilbestrol Glucuronide (DESG) | Iodine-125/131 (¹²⁵I/¹³¹I) | Iodogen method | Radiopharmaceutical for ER-positive tumors researchgate.net |

Preparation Strategies for Related Stilbene Estrogen Derivatives and Metabolites

The synthesis of derivatives and metabolites of diethylstilbestrol is critical for understanding its biological activity and metabolic fate. Research has focused on creating various forms of the molecule, including esters and metabolic intermediates.

Phosphate Esters: Besides the monophosphate, diethylstilbestrol diphosphate (DES-DP), also known as fosfestrol, is a significant derivative. nih.gov It is the diphosphate ester of DES and acts as a prodrug, being converted to the active DES molecule in the body through enzymatic hydrolysis. nih.govpatsnap.com Its synthesis involves the phosphorylation of both hydroxyl groups of the parent diethylstilbestrol molecule.

Metabolic Intermediates: The oxidative metabolism of DES leads to the formation of various reactive intermediates. The synthesis of these suspected metabolites is crucial for toxicological and carcinogenic studies. Published synthetic routes detail the preparation of compounds such as:

3,4,4'-trihydroxy-α, α'-diethyl-trans-stilbene

3,4-bis-(p-hydroxyphenyl)-trans-3-hexenol

3,4-bis-(p-hydroxyphenyl)-2,4-cis,cis-hexadienol

Methoxy- and dimethoxy- derivatives of DES nih.gov

Molecular and Cellular Mechanisms of Action Preclinical Focus

Estrogen Receptor Binding Dynamics and Specificity

The interaction of DES with estrogen receptors (ERs) is characterized by high affinity and potent agonism. wikipedia.org This binding is the critical initiating step for its downstream biological effects.

Differential Affinity and Selectivity for Estrogen Receptor Alpha (ERα) and Beta (ERβ)

Diethylstilbestrol (B1670540) Monophosphate itself has a much lower binding affinity for estrogen receptors than its active form, DES. nih.govnih.gov Once metabolized, DES exhibits a high and distinct affinity for both major estrogen receptor subtypes, ERα and ERβ. nih.gov Research indicates that DES binds to both ERα and ERβ with an affinity that can be even greater than that of the endogenous hormone estradiol (B170435). wikipedia.orgnih.gov Specifically, DES has been reported to have approximately 468% and 295% of the binding affinity of estradiol for ERα and ERβ, respectively. wikipedia.org Despite this high affinity for both receptors, some evidence suggests a preferential activation of ERβ over ERα. wikipedia.org

| Compound | Receptor | Relative Binding Affinity (%) (Estradiol = 100%) | Absolute Binding Affinity (Ki, nM) |

|---|---|---|---|

| Diethylstilbestrol (DES) | ERα | 129.5 - 468 | 0.04 |

| ERβ | 219.6 - 295 | 0.05 | |

| Estradiol (E2) | ERα | 100 | 0.115 |

| ERβ | 100 | 0.15 |

Ligand-Induced Conformational Changes and Co-regulatory Protein Recruitment

The binding of DES to an estrogen receptor induces a critical conformational change in the receptor protein. patsnap.com This structural alteration is essential for the subsequent steps in its mechanism of action, as it dictates which other proteins the receptor can interact with. The ligand-bound receptor complex is then able to recruit a host of co-regulatory proteins, which can either be coactivators that enhance gene transcription or corepressors that inhibit it. patsnap.comnih.gov The specific profile of recruited co-regulators can differ between DES and endogenous estrogens like estradiol, potentially explaining their different biological outcomes. nih.gov This recruitment process is central to modulating the expression of target genes. patsnap.com

Transcriptional Regulation and Epigenetic Modulation

Following receptor binding and co-regulator recruitment, the DES-ER complex exerts profound effects on gene expression through direct and indirect genomic interactions.

Interaction with Estrogen Response Elements (EREs) and Target Gene Expression

The activated DES-ER complex, along with its recruited co-regulators, can bind to specific DNA sequences known as Estrogen Response Elements (EREs), which are located in the regulatory regions of target genes. patsnap.com This interaction directly modulates the rate of transcription for these genes, leading to either an increase or decrease in their expression. patsnap.com The genes regulated in this manner are involved in a wide array of cellular functions, including proliferation and differentiation. patsnap.com This ERE-dependent signaling is a primary pathway through which DES exerts its estrogenic effects. drugbank.com

Intracellular Signaling Pathways and Cellular Processes

The molecular events initiated by Diethylstilbestrol culminate in the modulation of key intracellular signaling pathways and fundamental cellular processes. The transcriptional changes driven by ER activation influence pathways that control cell growth, differentiation, and apoptosis. patsnap.com For instance, DES has been demonstrated to be a potent mitogen, a substance that encourages cell division, in estrogen-responsive tissues. desdaughter.com This mitogenic activity is a direct consequence of the receptor-mediated alterations in gene expression that promote cell cycle progression and proliferation. desdaughter.com

Modulation of Cell Proliferation and Differentiation in Model Systems

Diethylstilbestrol (DES) demonstrates a capacity to modulate cell proliferation and differentiation in a manner that is highly dependent on the specific cell type and developmental stage. In the developing female rat reproductive tract, for instance, DES has been shown to have a dual effect on cell proliferation in the Müllerian duct. psu.edu In the proximal region, it stimulates a two- to three-fold increase in the proliferation of both epithelial and mesenchymal stromal cells. psu.edu Conversely, in the caudal epithelium of the same structure, DES exhibits an inhibitory effect on cell proliferation. psu.edu No significant effect on proliferation was noted in the middle region of the Müllerian duct. psu.edu

Furthermore, DES influences the differentiation of trophoblast stem cells. nih.govdoi.org Treatment of these stem cells with DES prompts their differentiation towards a polyploid giant cell lineage, a crucial step in early placental development. nih.govdoi.org This effect is linked to the interaction of DES with the orphan nuclear receptor ERRβ, which is vital for maintaining trophoblast stem cells in a proliferative, undifferentiated state. nih.gov In pregnant mice, DES treatment has been observed to lead to abnormal early placental development, characterized by an excess of trophoblast giant cells and a lack of diploid trophoblast. doi.org In mouse models, DES exposure can also lead to abnormal uterine epithelial cell proliferation, which may be a precursor to endometrial abnormalities. nih.gov

Table 1: Effects of Diethylstilbestrol on Cell Proliferation and Differentiation

| Model System | Cell/Tissue Type | Effect of DES | Reference |

|---|---|---|---|

| Developing Female Rat | Müllerian Duct (Proximal) | Stimulated proliferation | psu.edu |

| Developing Female Rat | Müllerian Duct (Caudal) | Inhibited proliferation | psu.edu |

| Mouse Trophoblast Stem Cells | Trophoblast Stem Cells | Induced differentiation to giant cells | nih.govdoi.org |

| Pregnant Mice | Uterine Epithelium | Enhanced proliferation | nih.gov |

| Pregnant Mice | Uterine Stroma | Weakened proliferation | nih.gov |

Induction of Autophagy and Apoptosis in Thymocytes and Other Cells

Diethylstilbestrol is a known inducer of thymic atrophy, and a key mechanism underlying this effect is the induction of programmed cell death, including both autophagy and apoptosis. nih.govnih.gov In murine models, DES exposure leads to increased autophagy in thymocytes, a process characterized by the upregulation of autophagy-related proteins such as Beclin-1 (Becn1) and microtubule-associated protein-1 light chain 3 (LC3). nih.govnih.gov The induction of autophagy by DES is linked to epigenetic modifications, specifically the hypomethylation of the Becn1 gene and the downregulation of miR-30a, a microRNA that targets Becn1. nih.govnih.gov

In addition to autophagy, DES also triggers apoptosis in thymocytes. diethylstilbestrol.co.uk Perinatal exposure to DES in mice results in a significant increase in apoptosis in thymocytes, particularly on gestational day 17. diethylstilbestrol.co.uk This apoptotic process is associated with increased activity of DEVDase, a key enzyme in the caspase cascade, and the upregulation of several apoptotic genes, primarily from the tumor necrosis factor (TNF) and TNF receptor (TNFR) families. diethylstilbestrol.co.uk Previous research has also demonstrated that DES-induced apoptosis in thymic cells is linked to the increased expression of Fas and FasL. nih.gov

Effects on DNA Synthesis in Specific Tissues (e.g., Müllerian Duct, Renal Tubular Cells)

The influence of diethylstilbestrol on DNA synthesis is tissue-specific. At high concentrations, DES has been found to decrease DNA synthesis. wikipedia.org In the context of the developing female rat reproductive tract, DES has been shown to alter the expression of key regulatory factors that can, in turn, affect DNA synthesis. Specifically, DES exposure was found to decrease the messenger RNA (mRNA) levels for Epidermal Growth Factor (EGF), Estrogen Receptor β1 (ERβ1), and Estrogen Receptor β2 (ERβ2) in the Müllerian duct, without affecting Estrogen Receptor α (ERα) or EGF-Receptor (EGF-R) expression. psu.edu Given that EGF is a known regulator of cell proliferation, its suppression by DES suggests a mechanism by which DES may indirectly inhibit DNA synthesis in certain cell populations within the developing reproductive tract. psu.edu

Chromosomal Aberrations and Genomic Instability Induction

Preclinical studies have demonstrated that diethylstilbestrol diphosphate (B83284) can induce chromosomal aberrations in vivo. osti.gov In murine bone marrow cells, DES-diphosphate was found to be a clastogenic agent, causing a significant, dose-dependent increase in chromatid-type chromosomal aberrations. osti.gov Interestingly, female mice were more sensitive to these effects than males. osti.gov However, the study did not observe an increase in sister chromatid exchanges or aneuploidy. osti.gov

Further research using in vitro models with rat fibroblasts has provided more detailed insights. diethylstilbestrol.co.uk Using fluorescence in situ hybridization (FISH) with probes specific for rat chromosomes, studies have shown that DES can induce aneuploidy, characterized by both chromosome loss and non-disjunction. diethylstilbestrol.co.uk These studies also confirmed that DES induces structural chromosome aberrations, although to a lesser degree than aneuploidy. diethylstilbestrol.co.uk In contrast, a study on human breast tissue from women exposed to DES in utero did not find a significant increase in genomic instability, as measured by microsatellite instability and allele imbalance. nih.gov This suggests that the genotoxic effects of DES may be tissue-specific and that breast tissue might respond differently than the reproductive tract to in utero exposure. nih.gov

Neuroendocrine and Hormonal Axis Interactions in Preclinical Models

Suppression of Hypothalamic-Pituitary-Gonadal Axis Function

Diethylstilbestrol is a potent endocrine disruptor that exerts significant suppressive effects on the hypothalamic-pituitary-gonadal (HPG) axis. cancer.govdrugbank.com This suppression is a key mechanism behind many of its physiological effects. cancer.govdrugbank.com By acting as a powerful estrogen agonist, DES provides strong negative feedback to the hypothalamus and pituitary gland. wikipedia.orgdrugbank.com This feedback loop leads to a decrease in the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus. drugbank.com The reduced GnRH stimulation of the pituitary gland, in turn, suppresses the release of gonadotropins. wikipedia.orgdrugbank.com Studies in rats have shown that maternal exposure to DES can lead to long-term changes in hypothalamic gene expression related to the HPG axis, including alterations in the expression of genes for the estrogen receptor alpha (Esr1) and GnRH (Gnrh1). mdpi.com

Influence on Gonadotropin Secretion and Testosterone (B1683101) Levels

The suppression of the HPG axis by diethylstilbestrol directly impacts the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the anterior pituitary. wikipedia.orgdrugbank.com This antigonadotropic effect is a hallmark of DES activity. wikipedia.org In male mice, in utero exposure to DES has been shown to lead to a hypoproduction of FSH and LH in the perinatal and adult stages. nih.gov

The reduction in gonadotropin levels, particularly LH, has a direct consequence on testicular function. cancer.gov LH is the primary stimulus for Leydig cells in the testes to produce testosterone. nih.gov By inhibiting LH secretion, DES effectively blocks the testicular synthesis of testosterone, leading to a significant decrease in plasma testosterone levels. cancer.govnih.gov This effect has been observed in various preclinical models. For instance, E18 mice exposed to DES in utero showed a significant decrease in intratesticular testosterone levels. nih.gov This reduction in testosterone production essentially induces a state of chemical castration. cancer.gov

Table 2: Summary of Neuroendocrine and Hormonal Effects of Diethylstilbestrol in Preclinical Models

| Hormonal Axis/Hormone | Effect of Diethylstilbestrol | Underlying Mechanism | Reference |

|---|---|---|---|

| Hypothalamic-Pituitary-Gonadal (HPG) Axis | Suppression | Negative feedback on hypothalamus and pituitary, decreased GnRH secretion | cancer.govdrugbank.commdpi.com |

| Gonadotropins (LH & FSH) | Decreased Secretion | Suppression of pituitary function due to reduced GnRH | wikipedia.orgnih.gov |

| Testosterone | Decreased Levels | Inhibition of testicular synthesis due to reduced LH stimulation | cancer.govnih.gov |

Preclinical Pharmacodynamics and Biotransformation Research

In Vitro Pharmacological Activity in Cellular Models

Cytotoxic Effects on Prostatic Carcinoma and Other Neoplastic Cell Lines

Diethylstilbestrol (B1670540) monophosphate has demonstrated significant cytotoxic activity across a range of cancer cell lines. In a study evaluating its effect on three prostatic carcinoma cell lines (LNCaP, DU 145, and PC-3), the compound exhibited marked, dose-dependent cytotoxicity at concentrations between 1–20 µg/ml. This effect was not limited to prostate cancer cells. The same study exposed three non-prostatic neoplastic cell lines—KB (epidermoid carcinoma), EJ (bladder carcinoma), and Daudi (Burkitt lymphoma)—to Diethylstilbestrol monophosphate, observing similar cytotoxic responses. The magnitude of the cytotoxic response varied considerably among the different cell lines. Additionally, the research noted that in non-transformed MRC-5 embryonic fibroblast cultures, this compound induced the formation of focuses of polygonal cells at a concentration of 7.5 µg/ml.

Cytotoxic Effects of this compound on Various Cell Lines

| Cell Line | Cell Type | Observed Effect |

|---|---|---|

| LNCaP | Prostatic Carcinoma | Marked, dose-dependent cytotoxicity |

| DU 145 | Prostatic Carcinoma | Marked, dose-dependent cytotoxicity |

| PC-3 | Prostatic Carcinoma | Marked, dose-dependent cytotoxicity |

| KB | Epidermoid Carcinoma | Marked, dose-dependent cytotoxicity |

| EJ | Bladder Carcinoma | Marked, dose-dependent cytotoxicity |

| Daudi | Burkitt Lymphoma | Marked, dose-dependent cytotoxicity |

| MRC-5 | Non-transformed Embryonic Fibroblast | Formation of polygonal cell focuses |

Growth Inhibition of Hormone-Dependent and Independent Breast Cancer Cell Lines

The in vitro activity of this compound extends to breast cancer cells. Research has shown that the compound can inhibit the growth of both the hormone-dependent MCF-7 and the hormone-independent MDA-MB 231 breast cancer cell lines. However, this inhibitory effect was observed only at relatively high concentrations of the compound.

In Vivo Studies in Animal Models

Uterotrophic Responses and Estrogenic Potency Assessment

In vivo studies using animal models have been crucial for assessing the estrogenic potency of this compound. The uterotrophic assay in immature mice, a standard test for estrogenic activity, was used to compare the potency of Diethylstilbestrol (DES) and its phosphorylated derivatives. The results of these studies established a clear hierarchy of estrogenic potency, which decreased in the order of DES > this compound >> Diethylstilbestrol diphosphate (B83284). This indicates that while this compound retains estrogenic activity, it is less potent than its parent compound, DES.

Investigations into Mammary Tumor Modulation and Biphasic Effects

Investigations in animal models have revealed complex, dose-dependent effects of this compound on mammary tumors. In studies using the hormone-dependent MXT mammary tumor model in mice, this compound demonstrated tumor-inhibiting activity. At a dosage of 1.0 mg/kg per week, the compound effectively inhibited the growth of these tumors.

Conversely, a biphasic effect was observed for the first time in intact mature animals, where a much lower dose had the opposite outcome. At a dose of 0.01 mg/kg, this compound stimulated tumor growth. This biphasic nature, exhibiting both inhibitory and stimulatory effects depending on the dosage, is a critical finding in the preclinical evaluation of the compound. The similarity in effects among DES and its phosphate (B84403) derivatives in this assay suggests a likely cleavage of the phosphate groups in vivo.

Biphasic Effect of this compound on MXT Mammary Tumors

| Dosage (per week) | Effect on Tumor Growth |

|---|---|

| 1.0 mg/kg | Inhibition |

| 0.01 mg/kg | Stimulation |

Immunotoxicological Research on Splenic Structure and Function

Preclinical studies indicate that Diethylstilbestrol (DES) exerts significant immunotoxic effects by altering both the structure and function of the spleen. In male golden hamsters, DES exposure has been shown to reduce the spleen index and the area of the white pulp. nih.gov It also leads to a dose-dependent suppression of splenic lymphocyte proliferation. nih.govnih.gov This inhibition of lymphocyte proliferation has also been observed in mice, where DES treatment was found to decrease both Concanavalin A (ConA)- and lipopolysaccharide (LPS)-induced proliferation rates in a dose-dependent manner. nih.govmdpi.com

Functionally, DES induces an imbalance in cytokine production, leading to a shift in the T-helper (Th1/Th2) cell response. Studies have shown that DES significantly downregulates the pro-inflammatory Th1 cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), while upregulating the anti-inflammatory Th2 cytokines, Interleukin-4 (IL-4) and Interleukin-10 (IL-10). nih.govnih.gov This disruption can impair immune homeostasis. nih.gov

Furthermore, DES exposure impairs the spleen's antioxidant capabilities. Research has demonstrated decreased activities of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), and a reduction in total antioxidant capacity (T-AOC). nih.govnih.govmdpi.com Concurrently, levels of malondialdehyde, a marker of oxidative stress, are elevated. nih.govmdpi.com At a molecular level, DES appears to induce these effects by binding to estrogen receptors (ERα) in the spleen, which leads to increased expression of inducible nitric oxide synthase and caspase-3-positive apoptotic cells, ultimately altering splenic tissue architecture. nih.gov Gene expression analyses have revealed that DES can induce a significant number of gene changes in the spleen, affecting pathways associated with apoptosis, antigen processing, and response to biotic stimuli. diethylstilbestrol.co.uk

| Parameter | Observed Effect | Animal Model | Citation |

|---|---|---|---|

| Splenic Structure | Reduced spleen index and white pulp area | Golden Hamster | nih.gov |

| Lymphocyte Proliferation | Dose-dependent suppression (ConA- and LPS-stimulated) | Golden Hamster, Mouse | nih.govnih.govmdpi.com |

| Cytokine Profile | Decreased IL-2 & IFN-γ (Th1); Increased IL-4 & IL-10 (Th2) | Golden Hamster, Mouse | nih.govnih.gov |

| Antioxidant Capacity | Decreased SOD, GSH-Px, T-AOC; Increased Malondialdehyde | Golden Hamster, Mouse | nih.govnih.govmdpi.com |

| Gene Expression | Alterations in genes for apoptosis and immune response | Mouse | diethylstilbestrol.co.uk |

Developmental and Transgenerational Effects in Rodent Models

Developmental exposure to DES during critical periods of differentiation in rodent models leads to profound and lasting abnormalities in reproductive tract tissues. researchgate.net Perinatal DES exposure in mice can permanently alter estrogen target tissues, resulting in long-term consequences such as uterine neoplasia that manifest later in life. diethylstilbestrol.co.uknih.govoup.com Even very low doses of DES have been found to adversely affect fertility and increase tumor incidence in these models. researchgate.netdiethylstilbestrol.co.uknih.gov Studies in mice demonstrate that neonatal DES treatment can lead to a higher incidence of uterine adenocarcinomas. diethylstilbestrol.co.uk

A significant finding from rodent studies is the transgenerational transmission of DES-induced effects. diethylstilbestrol.co.uk Research suggests that an increased susceptibility for tumors can be passed from the maternal lineage to subsequent generations of both male and female descendants. diethylstilbestrol.co.uknih.govoup.com For instance, male descendants of mice exposed developmentally to DES show an increased incidence of proliferative lesions of the rete testis and reproductive tract tumors. diethylstilbestrol.co.uk Similarly, female descendants exhibit an increased rate of uterine adenocarcinoma, albeit at a lower incidence than their directly exposed parents. diethylstilbestrol.co.uk The mechanisms underlying these transgenerational effects are thought to involve genetic and epigenetic events. diethylstilbestrol.co.uknih.govoup.com

| Effect | Generation | Observation | Citation |

|---|---|---|---|

| Uterine Neoplasia | F1 (Directly Exposed) | Increased incidence of uterine adenocarcinoma. | diethylstilbestrol.co.uknih.govoup.com |

| Male Reproductive Tract Lesions | F2 (Descendants) | Increased proliferative lesions of the rete testis and tumors. | diethylstilbestrol.co.uk |

| Female Reproductive Tract Tumors | F2 (Descendants) | Increased incidence of uterine adenocarcinoma. | diethylstilbestrol.co.uk |

| Fertility | F1 (Directly Exposed) | Adversely affected by low doses. | diethylstilbestrol.co.uknih.gov |

| Body Weight | F1 (Directly Exposed) | Gender-specific effects on weight gain (increased in females, decreased in males). | diethylstilbestrol.co.uk |

Metabolism and Excretion Pathways in Non-Clinical Species

The metabolism of DES in non-clinical species is characterized by extensive biotransformation, including conjugation and oxidation, leading to its eventual excretion. The primary routes of elimination vary significantly among species. nih.govresearchgate.net

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Conjugation with glucuronic acid is a major metabolic pathway for DES. nih.gov This process, known as glucuronidation, converts DES into more water-soluble metabolites, such as diethylstilbestrol monoglucuronide and diethylstilbestrol bisglucuronide, facilitating their excretion. nih.govnih.gov This reaction is catalyzed by uridine-diphosphate (B1259127) glucuronosyltransferase (UGT) enzymes, primarily in the liver. cas.cz In the rhesus monkey, for example, diethylstilbestrol monoglucuronide is the primary form excreted in both bile and urine. nih.gov While glucuronidation is often a detoxification pathway, the resulting conjugates can be hydrolyzed back to the active aglycone by β-glucuronidases in tissues, potentially leading to a "futile cycle". washington.edu Sulfation is another, though generally less prominent, conjugation pathway for DES. nih.govuomus.edu.iq

Oxidative Biotransformation and Reactive Metabolite Formation

Alongside conjugation, DES undergoes oxidative biotransformation, which can lead to the formation of reactive metabolites. nih.govnih.gov This process can occur through peroxidase-catalyzed oxidation, particularly by prostaglandin (B15479496) synthetase. nih.gov This reaction can generate intermediates such as the semiquinone and quinone forms of DES. nih.gov These reactive intermediates are capable of covalently binding to cellular macromolecules like nucleic acids and proteins, a mechanism characteristic of chemical carcinogens. nih.govnih.gov One of the major extractable oxidative metabolites identified in studies with ram seminal vesicle microsomes is beta-dienestrol (also known as Z,Z-DIES). nih.gov The formation of these reactive species is considered a key step in the toxic and carcinogenic activity of DES. nih.govnih.gov

Enterohepatic Circulation and Biliary Excretion Dynamics

In many non-primate animal models, such as rats, hamsters, and mice, DES and its metabolites are predominantly eliminated via biliary excretion into the intestine. nih.govnih.gov The primary biliary metabolite is often a glucuronide conjugate, like diethylstilbestrol monoglucuronide. nih.govgoogle.com Once in the intestine, these conjugates can be hydrolyzed by bacterial enzymes, releasing the parent DES, which can then be reabsorbed into the portal circulation and returned to the liver. researchgate.netwikipedia.org This process, known as enterohepatic circulation, significantly prolongs the biological half-life of the compound and contributes to its sustained presence in the body. nih.govresearchgate.net In contrast, primates like the rhesus monkey excrete a more substantial portion of DES metabolites in the urine. nih.gov

Species-Specific Metabolic Profiles and Placental Transfer

Significant species differences exist in the metabolism and excretion of DES. nih.gov While rodents primarily rely on fecal elimination following biliary excretion and enterohepatic circulation, primates (including humans) show a predominance of urinary excretion. nih.govresearchgate.net This difference is largely attributed to the capability of biliary excretion, which appears to be related to a molecular weight threshold. nih.govresearchgate.net

DES is known to cross the placental barrier. nih.gov Studies in the Wistar rat have shown that DES and its oxidative metabolites can accumulate in the fetus, with fetal plasma levels reaching 2 to 3 times higher than maternal plasma levels. nih.gov The fetal reproductive tract, in particular, can concentrate DES to levels 20 to 25 times higher than those in maternal plasma. nih.gov Fetal tissues, including the liver, appear capable of metabolizing DES, as evidenced by the presence of both oxidative and conjugated metabolites within the fetus following direct injection. nih.govnih.gov This placental transfer and subsequent fetal metabolism are believed to be central to the developmental toxicity expressed in the fetus. nih.gov

Structure Activity Relationship Sar Studies and Analog Design Principles

Comparative Estrogenic Potency and Receptor Binding of Diethylstilbestrol (B1670540), Monophosphate, and Diphosphate (B83284) Forms

The phosphorylation of diethylstilbestrol (DES) to its monophosphate (DES-MP) and diphosphate (DES-DP) forms significantly impacts its estrogenic activity and receptor binding affinity. Research indicates that diethylstilbestrol itself possesses a substantially higher binding affinity for the estrogen receptor compared to its phosphorylated derivatives. nih.gov

Diethylstilbestrol diphosphate is considered a prodrug, meaning it is biologically inactive and requires metabolic conversion to the active form, diethylstilbestrol, to exert its estrogenic effects. patsnap.comwikipedia.orgpatsnap.com This conversion involves the enzymatic removal of the phosphate (B84403) groups. patsnap.com

The estrogenic potency of these compounds, as determined by in vivo assays such as the immature mouse uterine weight test, follows a clear hierarchical order: DES is the most potent, followed by DES-MP, with DES-DP being significantly less potent. nih.govnih.gov This hierarchy directly correlates with their receptor binding affinities.

Table 1: Comparative Estrogenic Potency and Receptor Binding Affinity

| Compound | Estrogenic Potency | Estrogen Receptor Binding Affinity |

| Diethylstilbestrol (DES) | High | High nih.gov |

| Diethylstilbestrol Monophosphate (DES-MP) | Moderate | Lower than DES nih.gov |

| Diethylstilbestrol Diphosphate (DES-DP) | Low | Much lower than DES nih.gov |

Influence of Stereochemistry on Biological Activity (e.g., Cis- vs. Trans-Isomers)

The stereochemistry of diethylstilbestrol is a critical determinant of its biological activity. The trans-isomer of DES is the biologically active form, exhibiting high affinity for the estrogen receptor. In contrast, the cis-isomer displays significantly weaker estrogenic activity. This difference is attributed to the spatial arrangement of the phenyl groups, where the trans-conformation mimics the steroid hormone estradiol (B170435) more effectively, allowing for optimal interaction with the estrogen receptor's binding site. druginfosys.com

Analysis of Indanyl Derivatives as Metabolites and Their Receptor Interactions

Indanyl derivatives, which are metabolites of diethylstilbestrol, have been a subject of interest in SAR studies. These metabolites, such as indenestrol (B48675) A and indenestrol B, demonstrate high binding affinity for the estrogen receptor. nih.gov Despite their strong receptor binding, they exhibit weak uterotropic activity, indicating a dissociation between receptor affinity and biological response. nih.gov The study of these metabolites provides valuable insights into the structural requirements for not only binding but also for eliciting a full estrogenic response. nih.gov

Essential Structural Features for Estrogen Receptor Ligand Activity

The ability of diethylstilbestrol and its analogs to bind to the estrogen receptor and elicit a biological response is dependent on several key structural features.

The phenolic hydroxyl groups on the diethylstilbestrol molecule are paramount for its estrogenic activity. These groups act as both hydrogen bond donors and acceptors, forming crucial interactions with specific amino acid residues within the estrogen receptor's ligand-binding domain. nih.gov This hydrogen bonding is essential for anchoring the ligand in the correct orientation for high-affinity binding and subsequent receptor activation.

The presence of the two phenyl rings is a fundamental requirement for the estrogenic activity of diethylstilbestrol. These aromatic rings provide a rigid, planar scaffold that mimics the A and D rings of estradiol. This molecular planarity is crucial for effective stacking interactions within the receptor's binding site and for establishing the correct distance between the essential hydroxyl groups, which is a key determinant for potent estrogenic activity.

Emerging Research Frontiers and Future Directions

Further Delineation of Unexplored Molecular and Cellular Mechanisms

While the primary mechanism of diethylstilbestrol (B1670540) (DES) involves binding to and activating estrogen receptors (ERα and ERβ), current research is delving into less understood pathways that contribute to its diverse cellular effects. patsnap.com As a potent estrogenic compound, DES triggers significant changes in gene expression by interacting with these receptors, which then bind to specific DNA sequences known as estrogen response elements (EREs). patsnap.com However, its activity extends beyond this classical pathway.

Unexplored areas of investigation include:

Epigenetic Modifications : Research indicates that DES can induce epigenetic changes, such as DNA methylation and histone modifications. patsnap.com These alterations can lead to long-term, heritable changes in gene expression without altering the DNA sequence itself, potentially contributing to the multigenerational effects observed in DES-exposed populations. patsnap.com

Receptor-Independent Actions : Beyond the nuclear estrogen receptors, DES is also an agonist for the G protein-coupled estrogen receptor (GPER), although with lower affinity. wikipedia.org Its activity through this and other potential non-ER pathways is an active area of research.

Modulation of Cellular Proteins and DNA : In certain target tissues, the metabolic products of DES can undergo redox reactions, leading to the modification of transcription-regulating proteins and DNA. nih.gov This can result in the inhibition of transcription and alterations in the phosphorylation of key nuclear proteins like RNA polymerase II and p53. nih.gov

Impact on DNA Repair Mechanisms : Studies have shown that exposure to DES can lead to a decrease in the transcripts of the DNA repair gene DNA polymerase beta, and may also induce mutations in this gene. nih.gov

These lines of inquiry suggest that the full scope of DES's molecular and cellular impact is complex and multifactorial, involving a combination of genomic, non-genomic, and epigenetic mechanisms.

Development of Innovative Preclinical Models for Stilbene (B7821643) Estrogen Research

To better understand the complex biological activities of stilbene estrogens like diethylstilbestrol, researchers are moving beyond traditional models to more sophisticated and specific preclinical systems. These innovative models allow for a more nuanced investigation of genetic susceptibility and tissue-specific effects.

Genetically engineered mouse models have been particularly valuable in this area. Examples include:

p53+/- Mice : Studies using mice with a heterozygous knockout of the p53 tumor suppressor gene have been employed to investigate the carcinogenic potential of DES. nih.gov

Xpa and Xpa/p53 Knockout Mice : Models with knockouts in the Xpa gene, which is involved in nucleotide excision repair, have been used to study the role of DNA repair in DES-induced carcinogenesis. The combined Xpa/p53 knockout model showed an increased susceptibility to DES in inducing certain tumors, highlighting the interplay between DNA repair pathways and tumor suppression in response to stilbene estrogens. nih.gov

rasH2 Mice : This transgenic model, which carries the human c-Ha-ras proto-oncogene, has been used to assess the carcinogenic potential of DES, showing a significantly higher incidence of certain tumors in exposed male mice. nih.gov

These advanced preclinical models are crucial for dissecting the specific genetic and cellular factors that mediate the response to stilbene estrogens, providing valuable insights that are not attainable through conventional animal studies.

Table 1: Genetically Engineered Mouse Models in Diethylstilbestrol (DES) Research

| Model | Genetic Modification | Key Research Focus | Observed Findings with DES Exposure |

| p53+/- | Heterozygous knockout of the p53 tumor suppressor gene. | Carcinogenic potential. | Observation of interstitial cell hyperplasia and pituitary hyperplasia/adenomas (not statistically significant). nih.gov |

| Xpa Knockout | Homozygous knockout of the Xpa DNA repair gene. | Role of nucleotide excision repair in DES toxicity. | Did not show increased sensitivity compared to wild-type. nih.gov |

| Xpa/p53 | Combined Xpa homozygous knockout and p53 heterozygous knockout. | Interplay of DNA repair and tumor suppression. | Increased susceptibility to osteosarcoma and testicular cell adenoma in males. nih.gov |

| rasH2 | Carries the human c-Ha-ras proto-oncogene. | Carcinogenicity assessment. | Significantly higher incidence of Leydig cell tumors in high-dose males. nih.gov |

Rational Design of Novel Stilbene Estrogen Analogues with Tailored Activities

The stilbene scaffold of diethylstilbestrol (DES) has served as a template for the rational design of new molecules with more specific or desirable activities. The goal is to create analogues that can act as pure antagonists, agonists, or selective estrogen receptor modulators (SERMs) with tissue-specific effects. frontiersin.org

One successful strategy involves modifying the substituents on the stilbene core. For example, replacing one of the ethyl groups in DES with side chains containing functional groups has converted the potent estrogen into pure antiestrogens. nih.gov These novel compounds have been shown to completely suppress estrogen receptor-mediated gene activation and inhibit the growth of estrogen-sensitive breast cancer cells. nih.gov

Another approach involves creating cyclopropyl (B3062369) derivatives of stilbene. The synthesis of compounds like 1,1-dichloro-cis-2,3-diphenylcyclopropane has yielded molecules that display purely antiestrogenic activity in preclinical models, in contrast to compounds like tamoxifen (B1202) which have mixed agonist/antagonist profiles. nih.gov

The design of these analogues is guided by structure-activity relationship (SAR) studies, which have identified key structural requirements for estrogenic activity. These include the presence of a p-hydroxyl group, a vinyl linkage, and appropriate lipophilic substituents to enhance activity. mdpi.com By systematically altering the stilbene structure, researchers can fine-tune the pharmacological properties of the resulting compounds to achieve specific therapeutic goals.

Table 2: Activity Profiles of Selected Stilbene Analogues

| Compound/Analogue Type | Structural Modification | Resulting Activity Profile | Therapeutic Potential |

| Modified DES | Replacement of an ethyl group with functionalized side chains. | Pure estrogen antagonist. nih.gov | Treatment of estrogen-dependent tumors. nih.gov |

| Cyclopropyl Derivatives | Addition of a cyclopropyl group to the stilbene core. | Pure antiestrogenic activity. nih.gov | Overcoming mixed agonist/antagonist effects of current therapies. nih.gov |

| Fluorinated Derivatives | Addition of fluorine atoms ortho to the hydroxyl groups. | Comparable in vivo estrogenic activity to DES but with reduced receptor interaction. nih.gov | Experimental tool to distinguish biological from toxic effects. nih.gov |

| Indanyl Derivatives | In vivo metabolites forming an indane ring system. | Effective receptor binding affinity but poor biological activity. nih.gov | Study of the relationship between receptor binding and functional response. nih.gov |

Integration of Systems Biology and Computational Approaches for Predictive Modeling

Systems biology and computational modeling are becoming indispensable tools for understanding and predicting the behavior of stilbene estrogens. These approaches integrate complex biological data to simulate interactions between molecules like diethylstilbestrol (DES) and their cellular targets. unimib.itmdpi.com

Molecular dynamics (MD) simulations and molecular mechanics-generalized Born/surface area (MM-GB/SA) approaches are used to model the binding of DES to estrogen receptors (ERα) and estrogen-related receptors (ERRγ). nih.gov These computational methods can calculate the binding free energy, helping to predict whether DES will act as an agonist or an antagonist on a specific receptor. nih.gov For instance, simulations have suggested that DES prefers the agonist-bound conformation of ERα, while favoring the antagonist-bound conformation for ERRγ, which aligns with its observed biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are another key computational tool. By analyzing a large dataset of chemicals, QSAR models can predict the estrogen receptor binding affinity for tens of thousands of compounds based on their chemical structure. jst.go.jpresearchgate.net This allows for rapid screening and prioritization of chemicals for further testing.

These predictive models, which combine 'omics' data with mathematical and machine learning approaches, provide a more holistic view of the biological systems affected by stilbene estrogens. unimib.itmpg.de They help generate new, testable hypotheses and are crucial for shaping the future of personalized medicine and toxicology. unimib.it

Environmental Biotransformation and Ecological Impact at a Molecular Level

The presence of synthetic estrogens like diethylstilbestrol (DES) in the environment is a significant concern due to their potential to disrupt endocrine systems in wildlife and humans. nibb.ac.jp Research in this area focuses on how these compounds are transformed in the environment and the molecular mechanisms through which they exert ecological effects.

Metabolism of potent xenobiotics like DES can result in compounds that are less hormonally active. nih.gov However, this biotransformation can also produce reactive intermediates that may be associated with long-term toxicity. nih.gov The oxidative biotransformation of DES is of particular interest, as the resulting intermediates have been found to bind to nucleic acids and proteins, a characteristic of chemical carcinogens. nih.gov

At a molecular level, exposure to environmental estrogens during critical developmental periods can cause irreversible alterations to the endocrine and reproductive systems of animals. nibb.ac.jp These chemicals act by binding to estrogen receptors, which can lead to persistent changes in gene expression and cellular function in affected tissues. nibb.ac.jp Even weakly estrogenic xenobiotics can be physiologically significant if they persist in the environment or if exposure is continuous. nih.gov Understanding the structural basis of estrogenic activity and the metabolic fate of these compounds is critical for assessing their ecological risk. nih.gov

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for quantifying Diethylstilbestrol monophosphate (DES-MP) in pharmaceutical formulations?

- Methodology : Spectrophotometric assays using UV absorbance at ~241 nm are commonly employed. For example, DES-MP can be quantified by dissolving the sample in sodium hydroxide (1:500 dilution), adjusting pH to ~2.2, and measuring absorbance against a reference standard. The formula is used, where is total free DES and is impurities .

- Validation : Ensure calibration with USP Diethylstilbestrol Diphosphate RS and validate against interference from pyridine or buffer components using cyanogen bromide reagent .

Q. How are impurities like free Diethylstilbestrol (DES) controlled during DES-MP synthesis?

- Procedure : Adjust pH to 8.0 using 1 N sodium hydroxide, followed by ether extraction to isolate free DES. Quantify via vanadyl sulfate colorimetric assays at 520 nm, with a limit of ≤0.15% free DES .

- Optimization : Repeated pH adjustments and solvent extractions minimize cross-reactivity with DES-MP during impurity testing .

Q. What are the critical parameters for ensuring DES-MP stability in formulation studies?

- Key Factors : pH stability (target pH 9.0–10.5 for injectables), avoidance of peroxide-containing solvents, and storage in amber glass to prevent photodegradation .

- Testing : Monitor monophosphate degradation via repeated spectrophotometric assays over time under accelerated storage conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in antitumor efficacy data between in vitro and in vivo models for DES-MP?

- Experimental Design :

- In vitro : Use hormone-sensitive prostate cancer (HSPC) cell lines (e.g., LNCaP) with DES-MP doses calibrated to mimic physiological phosphate conversion rates .

- In vivo : Employ xenograft models with castration-resistant tumors, ensuring DES-MP is administered intravenously to bypass first-pass metabolism. Monitor pharmacokinetic (PK) parameters like and .

- Data Normalization : Account for interspecies metabolic differences by correlating free DES levels in plasma with tumor regression rates .

Q. What methodological challenges arise when studying DES-MP’s dual role as a prodrug and active metabolite?

- PK/PD Modeling : Use compartmental models to track DES-MP conversion to DES in target tissues. For example, inject DES-MP intravenously in rats and measure plasma/tissue concentrations via LC-MS/MS at intervals (e.g., 0.5, 2, 6, 24 hrs) .

- Interference Mitigation : Optimize extraction protocols to separate DES-MP from DES using pH-dependent liquid-liquid partitioning (e.g., ether at pH 8.0 for DES; acidic conditions for DES-MP) .

Q. How should researchers design studies to compare DES-MP with newer antiandrogens (e.g., enzalutamide) in prostate cancer?

- Endpoints : Use progression-free survival (PFS) and PSA50 response rates as primary endpoints. Include stratification by prior therapy (e.g., androgen deprivation therapy) to control for resistance mechanisms .

- Statistical Analysis : Apply Cox proportional hazards models with adjustments for baseline PSA levels and Gleason scores. Report 95% confidence intervals for hazard ratios .

Q. What strategies improve reproducibility in DES-MP assay development?

- Interlaboratory Validation : Share protocols for buffer preparation (e.g., dibasic potassium phosphate/ammonium chloride buffer) and spectrophotometer calibration (e.g., wavelength verification at 241 ± 2 nm) .

- Data Reporting : Adhere to USP guidelines for detailing sample preparation steps, including exact weights (e.g., "accurately weigh 100 mg") and reagent purity thresholds (e.g., ≥99% cyanogen bromide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.